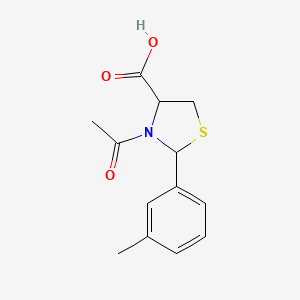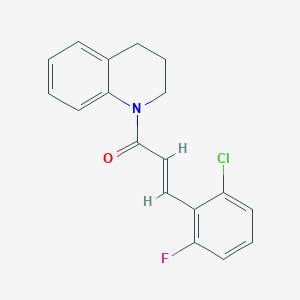
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is a synthetic organic compound that features a combination of chloro, fluoro, and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 3,4-dihydroquinoline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSCN in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy and safety as a drug candidate for various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Chloro-2-fluorophenol
- 2-Fluorophenol
- 4-Fluoroaniline
Uniqueness
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is unique due to its combination of chloro, fluoro, and quinoline moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H15ClFNO |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClFNO/c19-15-7-3-8-16(20)14(15)10-11-18(22)21-12-4-6-13-5-1-2-9-17(13)21/h1-3,5,7-11H,4,6,12H2/b11-10+ |
InChIキー |
RVWDPAAUSNPBMM-ZHACJKMWSA-N |
異性体SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B10905788.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10905796.png)
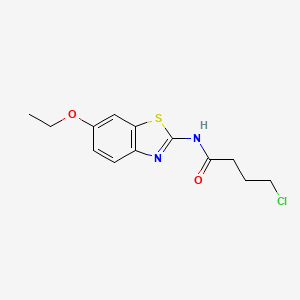
![3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905799.png)
![N-{(1Z)-3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B10905803.png)
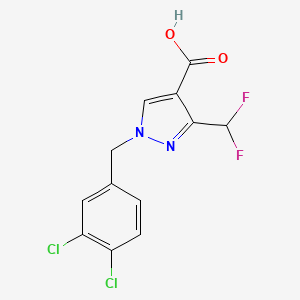
![Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10905815.png)
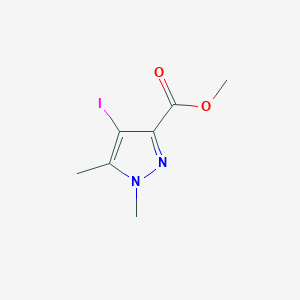
![Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone](/img/structure/B10905821.png)
![4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B10905828.png)
![N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10905836.png)
![1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10905856.png)

